2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, an azepane ring, and a benzodioxole moiety
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c29-24(26-18-9-10-21-22(13-18)32-17-31-21)16-33-23-14-28(20-8-4-3-7-19(20)23)15-25(30)27-11-5-1-2-6-12-27/h3-4,7-10,13-14H,1-2,5-6,11-12,15-17H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHYRLAHHWDSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole compound.
Thioether Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the thioether compound with an acylating agent, such as acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Indole Moiety : Known for diverse biological activities, particularly in pharmacology.
- Azepane Ring : Enhances the compound's pharmacological properties.
- Thioether and Benzodioxole Groups : These components may play roles in enzyme inhibition and receptor modulation.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics allow for interactions with various biological targets, making it suitable for drug development. Some specific applications include:
- Anticancer Activity : Similar indole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds targeting lysosomes have induced autophagy and apoptosis in tumor cells, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties : The thioether group is associated with antimicrobial activity. Preliminary studies indicate that compounds with similar structures can inhibit bacterial growth and may be effective against resistant strains .
Materials Science
The unique molecular architecture of this compound makes it a candidate for the development of new materials with specific electronic or optical properties. Research in this area is still emerging but holds potential for creating advanced materials used in electronics and photonics.
Biological Studies
This compound can serve as a probe to study various biological processes, including:
- Enzyme Interactions : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, which could be crucial for understanding disease mechanisms.
- Receptor Binding Studies : The indole structure's ability to interact with neurotransmitter receptors can help elucidate its role in neurological processes and potential neuroprotective effects.
Data Tables
| Activity Type | Description |
|---|---|
| Antitumor Effects | Inhibition of cancer cell proliferation through apoptosis induction. |
| Neuroprotective Effects | Potential modulation of neurochemical pathways to protect neurons from degeneration. |
| Antimicrobial Activity | Inhibition of bacterial growth via enzyme inhibition mechanisms. |
Case Study 1: Antitumor Activity
A study on related indole compounds demonstrated significant inhibition of hepatocellular carcinoma migration both in vitro and in vivo. The mechanism involved lysosomal targeting, leading to enhanced autophagy and apoptosis. This suggests that the compound could share similar antitumor properties.
Case Study 2: Neuroprotective Effects
Research has highlighted the neuroprotective potential of azepane-containing indole derivatives in models of neurodegeneration. These compounds have been shown to mitigate oxidative stress and improve neuronal survival rates, indicating their therapeutic potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, while the azepane ring may enhance binding affinity and specificity. The benzodioxole moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide: Similar structure but with a piperidine ring instead of an azepane ring.
2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
The presence of the azepane ring in 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide distinguishes it from similar compounds, potentially offering unique binding properties and biological activities.
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. Its unique structure combines an indole moiety, an azepane ring, and a benzo[d][1,3]dioxole group, which may contribute to its pharmacological properties. This article will explore the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial effects based on recent research findings.
The molecular formula of the compound is , with a molecular weight of 576.71 g/mol. The structural components include:
| Component | Description |
|---|---|
| Indole | A bicyclic structure known for its role in various biological activities. |
| Azepane | A seven-membered nitrogen-containing ring that may enhance binding properties. |
| Benzo[d][1,3]dioxole | A fused ring system that can influence the compound's pharmacodynamics. |
Anti-Cancer Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant anti-cancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research findings suggest:
- Cytotoxicity : The compound demonstrated varying degrees of cytotoxicity against solid tumor cell lines, indicating potential as an anti-cancer agent. For instance, it showed significant inhibition of cell proliferation in breast and lung cancer models .
- Mechanism of Action : It is believed that the indole moiety interacts with specific enzymes or receptors involved in cancer cell signaling pathways, potentially leading to apoptosis in malignant cells .
Anti-Inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties:
- Cytokine Release : Studies have shown that treatment with this compound can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
- In Vivo Studies : In animal models, administration of the compound resulted in reduced inflammation markers and improved outcomes in models of inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored as well:
- Bacterial Inhibition : Limited antimicrobial activity was observed against specific bacterial strains, suggesting that while it may not be broadly effective as an antibiotic, it could target certain pathogens effectively .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical class:
- Study on Benzoxazepine Derivatives : A study demonstrated that synthesized benzoxazepine derivatives exhibited both anti-cancer and anti-inflammatory activities, paralleling the effects seen with the compound under review .
- Indole Derivatives : Research focusing on indole derivatives highlighted their potential as inhibitors of key enzymes involved in cancer metabolism, reinforcing the hypothesis that structural components significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
